molecular formula C6H11NO3 B14777544 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

Cat. No.: B14777544
M. Wt: 145.16 g/mol
InChI Key: NIXIDMZOJGOUMU-UHFFFAOYSA-N
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Description

5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a cyclopentene derivative with an amino group and hydroxymethyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the enantiomeric synthesis of cyclopentenyl nucleosides. This process typically starts with D-gamma-ribonolactone or D-ribose as the starting material. The key intermediate, cyclopentenyl alcohol, is prepared through a series of reactions including coupling with appropriately blocked purine and pyrimidine bases via the Mitsunobu reaction, followed by deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone methyltransferase EZH2, which plays a role in gene expression regulation . By inhibiting this enzyme, the compound can affect various cellular processes, including cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone methyltransferase EZH2 sets it apart from other similar compounds, making it a valuable tool in epigenetic research and potential therapeutic applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

5-amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C6H11NO3/c7-4-1-3(2-8)5(9)6(4)10/h1,4-6,8-10H,2,7H2

InChI Key

NIXIDMZOJGOUMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C1N)O)O)CO

Origin of Product

United States

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